An In-depth Technical Guide to (1-Ethylpiperidin-4-yl)methanamine (CAS 21168-71-8)
An In-depth Technical Guide to (1-Ethylpiperidin-4-yl)methanamine (CAS 21168-71-8)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
(1-Ethylpiperidin-4-yl)methanamine, CAS 21168-71-8, is a disubstituted piperidine derivative that belongs to a class of compounds of significant interest in medicinal chemistry and drug discovery. The piperidine scaffold is a prevalent structural motif in numerous centrally active agents and other therapeutic compounds.[1] This guide provides a comprehensive technical overview of (1-Ethylpiperidin-4-yl)methanamine, including its physicochemical properties, detailed synthetic protocols, spectroscopic analysis, and a discussion of its potential applications based on the broader activity of related N-substituted 4-aminomethylpiperidines. Due to the limited availability of specific experimental data for this exact compound in public literature, this guide synthesizes information from established chemical principles and data from closely related analogues to provide a robust and practical resource for researchers.
Physicochemical and Structural Properties
(1-Ethylpiperidin-4-yl)methanamine is a bifunctional molecule featuring a tertiary amine within the piperidine ring and a primary aminomethyl group at the 4-position. This structure imparts specific physicochemical characteristics crucial for its behavior in biological and chemical systems.
| Property | Value / Information | Source(s) |
| CAS Number | 21168-71-8 | N/A |
| Molecular Formula | C8H18N2 | N/A |
| Molecular Weight | 142.24 g/mol | N/A |
| Appearance | Reported as a white powder or liquid. | [2] |
| Purity | Commercially available with ≥97% purity. | [2] |
| Boiling Point | Not explicitly reported. Estimated to be higher than piperidine (106 °C) due to increased molecular weight and hydrogen bonding capability.[3] | N/A |
| pKa | Not explicitly reported. The piperidine nitrogen is expected to have a pKa around 11.22 (value for piperidine), making it a strong base. The primary amine's pKa is likely around 10-11.[4][5] | N/A |
| Solubility | Expected to be miscible with water and soluble in common organic solvents like ethanol, methanol, and dichloromethane, similar to other small amines.[3] | N/A |
| Storage | Recommended to be stored in a dark place, sealed in a dry environment at 2-8°C. | [2] |
Synthesis and Methodologies
The synthesis of (1-Ethylpiperidin-4-yl)methanamine can be approached through several established synthetic routes for N-alkylated piperidines. Two primary and logical strategies are reductive amination of a ketone precursor and the reduction of a nitrile intermediate.
Synthetic Pathway Overview
Caption: Plausible synthetic routes to (1-Ethylpiperidin-4-yl)methanamine.
Protocol 1: Reductive Amination of 1-Ethyl-4-piperidone
This method involves the reaction of 1-ethyl-4-piperidone with an ammonia source to form an intermediate imine, which is then reduced in situ to the target primary amine. This is a common and effective method for the synthesis of 4-aminopiperidine derivatives.[6]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-ethyl-4-piperidone (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Ammonia Source: Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (e.g., 7N) in excess (5-10 eq).
-
pH Adjustment (Optional but Recommended): Adjust the pH of the mixture to 6-7 using a mild acid like acetic acid to facilitate imine formation.
-
Reducing Agent Addition: Add a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) (1.5-2.0 eq) portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Quench the reaction by the slow addition of an aqueous acid solution (e.g., 1M HCl) until gas evolution ceases.
-
Wash the aqueous layer with an organic solvent like dichloromethane (DCM) to remove any unreacted starting material.
-
Basify the aqueous layer to a pH > 12 with a strong base (e.g., NaOH pellets or 6M NaOH solution).
-
Extract the product into an organic solvent such as DCM or ethyl acetate (3 x volume of the aqueous layer).
-
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
Protocol 2: Reduction of 1-Ethyl-4-cyanopiperidine
This route involves the reduction of a nitrile group to a primary amine. This is a high-yielding transformation, often employing powerful reducing agents.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend a powerful reducing agent like lithium aluminum hydride (LiAlH4) (2.0-3.0 eq) in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF).
-
Substrate Addition: Dissolve 1-ethyl-4-cyanopiperidine (1.0 eq) in the same anhydrous solvent and add it dropwise to the stirred suspension of the reducing agent at 0 °C (ice bath).
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Workup (Fieser Method for LiAlH4):
-
Cool the reaction mixture to 0 °C.
-
Sequentially and carefully add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and then '3x' mL of water, where 'x' is the number of grams of LiAlH4 used.
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the precipitate and wash it thoroughly with the reaction solvent (e.g., THF or diethyl ether).
-
-
Purification: Combine the filtrate and washings, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show characteristic signals for the ethyl group, the piperidine ring protons, and the aminomethyl group.
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~2.5-3.0 ppm (m): Protons on the carbons adjacent to the piperidine nitrogen (positions 2 and 6).
-
~2.4 ppm (q): Methylene protons of the N-ethyl group (-CH2CH3).
-
~2.5 ppm (d): Methylene protons of the aminomethyl group (-CH2NH2).
-
~1.6-1.8 ppm (m): Axial protons on the piperidine ring (positions 3 and 5).
-
~1.2-1.4 ppm (m): Equatorial protons on the piperidine ring (positions 3 and 5) and the proton at position 4.
-
~1.1 ppm (t): Methyl protons of the N-ethyl group (-CH2CH3).
-
Broad singlet: Protons of the primary amine (-NH2), which are exchangeable with D2O.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will reflect the different carbon environments in the molecule.
-
~55-60 ppm: Carbons of the piperidine ring adjacent to the nitrogen (C2, C6).
-
~52-55 ppm: Methylene carbon of the N-ethyl group.
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~45-50 ppm: Methylene carbon of the aminomethyl group.
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~35-40 ppm: Methine carbon of the piperidine ring (C4).
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~28-32 ppm: Carbons of the piperidine ring at positions 3 and 5.
-
~12-15 ppm: Methyl carbon of the N-ethyl group.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the presence of N-H stretching and bending vibrations from the primary amine and C-N stretching from both the primary and tertiary amine functionalities.
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3300-3500 cm⁻¹: Two medium-intensity bands corresponding to the asymmetric and symmetric N-H stretching of the primary amine (-NH2).[9][10]
-
2800-3000 cm⁻¹: C-H stretching vibrations of the alkyl groups.
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~1600 cm⁻¹: N-H bending (scissoring) vibration of the primary amine.[2][9]
-
1020-1250 cm⁻¹: C-N stretching vibrations for the aliphatic primary and tertiary amines.[10]
Mass Spectrometry (MS)
In mass spectrometry with electron impact (EI) ionization, the molecular ion peak (M+) at m/z 142 would be expected. The fragmentation pattern would likely be dominated by alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom.[11][12]
Caption: Predicted major fragmentation pathways for (1-Ethylpiperidin-4-yl)methanamine.
A prominent fragment would be expected at m/z 112, corresponding to the loss of the aminomethyl radical (•CH2NH2). Another significant peak could arise from the loss of the ethyl radical (•C2H5) to give a fragment at m/z 113. The base peak is often the result of alpha-cleavage leading to a stable, resonance-stabilized cation. A fragment at m/z 84 is also highly probable, resulting from the loss of ethylene from the m/z 112 fragment.
Applications in Research and Drug Development
While specific patents or research articles detailing the use of (1-Ethylpiperidin-4-yl)methanamine are not widely documented, the N-substituted 4-aminomethylpiperidine scaffold is a key pharmacophore in various areas of drug discovery.
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Central Nervous System (CNS) Agents: The piperidine ring is a common feature in many CNS-active drugs. The basic nitrogen of the piperidine can be protonated at physiological pH, which can be crucial for interactions with receptors and transporters in the brain. Modifications at the N1 and C4 positions allow for the fine-tuning of properties like receptor affinity, selectivity, and blood-brain barrier penetration.
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Antimicrobial and Antitumor Agents: Various derivatives of piperidine have been investigated for their potential as antimicrobial and antitumor agents.[6][13] The presence of multiple nitrogen atoms allows for diverse hydrogen bonding and electrostatic interactions with biological targets. For instance, certain 4-aminopiperidine derivatives have shown promising antifungal activity by targeting ergosterol biosynthesis.[6]
-
Synthetic Building Block: (1-Ethylpiperidin-4-yl)methanamine serves as a versatile building block for the synthesis of more complex molecules. The primary amine provides a reactive handle for derivatization through acylation, alkylation, or sulfonylation, enabling the generation of chemical libraries for high-throughput screening in drug discovery programs.
Safety and Handling
Based on available safety data for the dihydrochloride salt and related compounds, (1-Ethylpiperidin-4-yl)methanamine should be handled with appropriate precautions.
-
Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.
-
Personal Protective Equipment (PPE): It is essential to use chemical-resistant gloves, safety goggles, and a lab coat when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.
-
First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.[6]
Conclusion
(1-Ethylpiperidin-4-yl)methanamine is a valuable chemical entity with significant potential as a scaffold and building block in medicinal chemistry. This guide provides a foundational understanding of its properties, synthesis, and characterization. While specific experimental data for this compound is limited, the provided protocols and analyses, based on established principles and analogous structures, offer a solid starting point for researchers. Further investigation into the biological activity of this compound and its derivatives is warranted to explore its full therapeutic potential.
References
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- 2. rockymountainlabs.com [rockymountainlabs.com]
- 3. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Showing Compound Piperidine (FDB012644) - FooDB [foodb.ca]
- 5. webqc.org [webqc.org]
- 6. mdpi.com [mdpi.com]
- 7. 4-(Aminomethyl)piperidine | C6H14N2 | CID 23527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-(Aminomethyl)piperidine(7144-05-0) 1H NMR spectrum [chemicalbook.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. wikieducator.org [wikieducator.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
